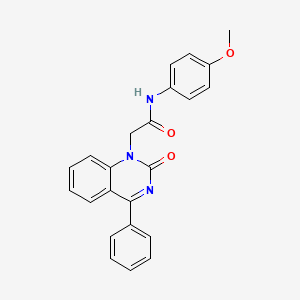

![molecular formula C25H20ClFN6 B6489276 1-[7-chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-phenylpiperazine CAS No. 931743-24-7](/img/structure/B6489276.png)

1-[7-chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-phenylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-[7-chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-phenylpiperazine” is a complex organic molecule that contains several functional groups and rings, including a triazoloquinazolinyl group and a phenylpiperazine group. These groups are common in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as 1D and 2D NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the configuration of its functional groups.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups and the conditions under which the reactions are carried out. For example, the triazoloquinazolinyl group might undergo reactions with various nucleophiles or electrophiles .Scientific Research Applications

Medicinal Chemistry Applications

The compound belongs to the class of triazole-fused heterocyclic compounds which are relevant structural templates in both natural and synthetic biologically active compounds . These compounds have found applications in medicinal chemistry, such as c-Met inhibition or GABA A modulating activity .

Antiviral Activity

Indole derivatives, which are structurally similar to the given compound, have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have also demonstrated anti-inflammatory activity . This suggests that the given compound may also have potential anti-inflammatory applications.

Anticancer Activity

Indole derivatives have shown anticancer activity . Therefore, the given compound could potentially be explored for anticancer applications.

Antimicrobial Activity

The [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5H)-one scaffold, which is part of the given compound, has shown antimicrobial activity against different bacterial species and fungal strains .

Antitubercular Agents

The compound has shown promising antitubercular activity . This suggests that it could be further explored for the treatment of tuberculosis.

Enzyme Inhibitors

Triazolothiadiazine and its derivatives, which are structurally similar to the given compound, have been used as enzyme inhibitors . They have shown inhibitory activity against carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Fluorescent Probes

The compound has potential applications as fluorescent probes . This could be useful in various fields such as biochemistry and molecular biology.

Mechanism of Action

properties

IUPAC Name |

7-chloro-3-(3-fluorophenyl)-5-(4-phenylpiperazin-1-yl)triazolo[1,5-a]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClFN6/c26-18-9-10-22-21(16-18)24(32-13-11-31(12-14-32)20-7-2-1-3-8-20)28-25-23(29-30-33(22)25)17-5-4-6-19(27)15-17/h1-10,15-16H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHXUUPSTKYVEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)C6=CC(=CC=C6)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClFN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6489201.png)

![2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B6489206.png)

![N'-(2-methoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6489209.png)

![2,4-difluoro-N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6489214.png)

![7-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-1,3-dimethyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6489229.png)

![methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B6489233.png)

![N-(2-methoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide](/img/structure/B6489244.png)

![2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-(propan-2-yl)acetamide](/img/structure/B6489260.png)

![methyl 3-(2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamido)thiophene-2-carboxylate](/img/structure/B6489266.png)

![1-[7-chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(4-fluorophenyl)piperazine](/img/structure/B6489274.png)

![4-[2-(azepan-1-yl)-2-oxoethyl]-2-(2,4-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6489277.png)

![methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B6489281.png)

![N-butyl-2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B6489285.png)